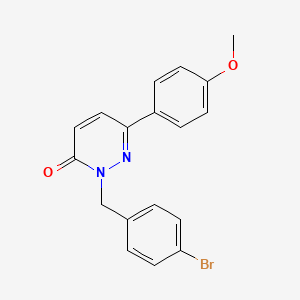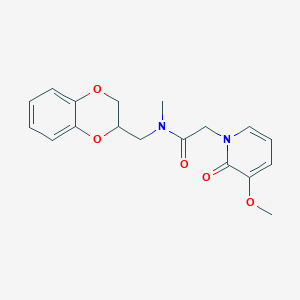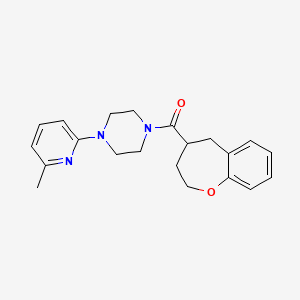
2-(4-bromobenzyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobenzyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative. Pyridazinones are heterocyclic compounds known for their varied biological activities and potential pharmaceutical applications. They are a focus of synthesis and study in medicinal chemistry due to their wide range of therapeutic properties.
Synthesis Analysis
The synthesis of pyridazinone derivatives involves multiple steps, including Friedel-Crafts acylation, cyclization, and condensation reactions. One method described by Soliman and El-Sakka (2011) involves the Friedel-Crafts acylation of o-cresylmethyl ether with succinic anhydride, followed by cyclization of the intermediary keto acid with hydrazine hydrate (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be complex, with various functional groups influencing their biological activity. The synthesis and characterization of different pyridazinone derivatives, including their crystal structure and spectroscopic studies, have been extensively researched (Kalai et al., 2021).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, including dehydrogenation, Michael addition reactions, and reactions with secondary amines. These reactions lead to the formation of different derivatives with varied chemical properties (Soliman & El-Sakka, 2011).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are essential for their potential applications. Detailed analyses, including thermal behavior and stability studies, are conducted to understand these properties (Kalai et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the potential therapeutic use of pyridazinone derivatives. Studies often involve computational investigations and molecular docking to understand these aspects (El Kalai et al., 2023).
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBLZKGWQGXZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5642670.png)
![{3-(3-methyl-2-buten-1-yl)-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5642677.png)
![N-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5642690.png)

![2-[(4-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5642702.png)


![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)


![3,5-dimethyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5642743.png)

![3-{1-[(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5642753.png)
![1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5642759.png)